molecular formula C7H4BrClN2 B13898234 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13898234
M. Wt: 231.48 g/mol
InChI Key: JQHZLIJJWABVAD-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-94-1) is a halogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molar mass of 231.48 g/mol . Its structure consists of a pyrrolo[3,2-c]pyridine core substituted with bromine at position 2 and chlorine at position 3. This compound is widely utilized as a building block in pharmaceutical and agrochemical synthesis due to the reactivity of its halogen substituents, which enable cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3,11H

InChI Key

JQHZLIJJWABVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes the reaction of pyrrolo[3,2-c]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key proteins and signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Ring Isomerism

(a) 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5)
  • Molecular Formula : C₇H₄BrClN₂ (same as target compound).
  • Key Differences : The pyrrolo ring system is [2,3-b] instead of [3,2-c], altering the spatial arrangement of the nitrogen atoms. Bromine and chlorine are at positions 5 and 6, respectively.
  • Implications : The [2,3-b] isomer may exhibit distinct electronic properties and steric hindrance, affecting its reactivity in cross-coupling reactions compared to the [3,2-c] analog .
(b) 3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-61-6)
  • Molecular Formula : C₇H₄BrClN₂.
  • Key Differences : Substituents are at positions 3 (Br) and 6 (Cl) on the same [3,2-c] scaffold.

Substituent Variations

(a) 4-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7)
  • Molecular Formula : C₇H₅BrN₂.
  • Key Differences : Lacks the chlorine substituent at position 4.
(b) 4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 916177-01-0)
  • Molecular Formula : C₈H₅F₃N₂.
  • Key Differences : Replaces bromine and chlorine with a trifluoromethyl (-CF₃) group.
  • Implications : The -CF₃ group enhances lipophilicity and metabolic stability, making it favorable in drug design for improved bioavailability .
(c) 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 171879-99-5)
  • Molecular Formula : C₇H₃BrClIN₂.
  • Key Differences : Additional iodine at position 3 on a [2,3-b] scaffold.
  • Implications : The bulky iodine atom may sterically hinder reactions at adjacent positions but provides opportunities for radiolabeling .

Functionalized Derivatives

(a) 4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 1246553-78-5)
  • Molecular Formula : C₈H₅ClN₂O₂.
  • Key Differences : Incorporates a carboxylic acid group at position 2.
  • Implications : The acidic proton enables salt formation or conjugation with amines, expanding utility in prodrug design .
(b) 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-51-7)
  • Molecular Formula : C₈H₇BrN₂.
  • Key Differences : Methyl group at position 2 instead of chlorine.
  • Implications : Increased lipophilicity from the methyl group enhances membrane permeability but may reduce solubility .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents (Positions) Ring System Key Applications/Properties
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine (1379356-94-1) C₇H₄BrClN₂ Br (2), Cl (4) [3,2-c] Cross-coupling precursor
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (1190321-59-5) C₇H₄BrClN₂ Br (5), Cl (6) [2,3-b] Antiviral intermediate
3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (1000341-61-6) C₇H₄BrClN₂ Br (3), Cl (6) [3,2-c] Metal coordination studies
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (916177-01-0) C₈H₅F₃N₂ -CF₃ (4) [3,2-c] Enhanced metabolic stability
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (1246553-78-5) C₈H₅ClN₂O₂ Cl (4), COOH (2) [3,2-c] Prodrug synthesis

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